molecular formula C11H10FNO B8290466 6-Fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile

6-Fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile

Cat. No. B8290466
M. Wt: 191.20 g/mol
InChI Key: YMAKLEBXLMTJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

2-fluoro-6-(2-methylprop-2-enoxy)benzonitrile

InChI

InChI=1S/C11H10FNO/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-5H,1,7H2,2H3

InChI Key

YMAKLEBXLMTJNU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask were placed 250.0 g (1.80 moles) of 2,6-difluorobenzonitrile, 129.8 g of (1.80 moles) of methallyl alcohol, and 1500 mL of dimethyl sulfoxide. This mixture was stirred vigorously while 124.76 g (1.89 moles) of 85% powdered potassium hydroxide was added in portions. This addition required 2 hours during which the temperature was maintained below 45° C. The reaction mixture was stirred at ambient temperature for approximately 21 hours. At the conclusion of this period the mixture was poured into 4 L of an ice/water mixture. This mixture was divided into two equal portions, and each was extracted twice with 1 L of ethyl acetate. The extracts were combined and washed twice with a saturated aqueous solution of sodium chloride. The extracts were dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure leaving 302.7 g of 6-fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile as a residue. The NMR spectrum was consistent with the proposed structure.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
129.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Five

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